molecular formula C39H32N2O2 B8200816 (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

(4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

Cat. No.: B8200816
M. Wt: 560.7 g/mol
InChI Key: UYCBNAKEMVGOCN-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C39H32N2O2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 1656253-81-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and studies.

Chemical Structure and Properties

The molecular formula of the compound is C39H32N2O2C_{39}H_{32}N_2O_2, with a molecular weight of 560.68 g/mol. The structure features two oxazole rings connected by a dihydroindene moiety. The specific stereochemistry (4S, 4'S, 5S, 5'S) suggests potential chiral interactions that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with oxazole moieties often exhibit significant biological activities including:

  • Antimicrobial Activity : Oxazole derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain oxazole-containing compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in neurodegenerative diseases.

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxazole ring can interact with active sites of enzymes, inhibiting their function.
  • DNA Interaction : Compounds may intercalate with DNA or bind to specific sequences, affecting replication and transcription.
  • Cell Signaling Modulation : These compounds can influence cellular signaling pathways which are crucial for cell survival and proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to (4S,4'S,5S,5'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research published in a peer-reviewed journal indicated that certain oxazole derivatives displayed cytotoxic effects on various cancer cell lines including breast and colon cancer cells . The study demonstrated that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of oxazole derivatives in models of neurodegeneration. The study reported that these compounds reduced oxidative stress markers and improved neuronal survival in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

(4S,5S)-2-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBNAKEMVGOCN-ZYADHFCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CC1(C3=N[C@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.